1-butyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Description

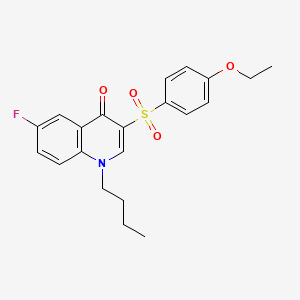

1-Butyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a 1-butyl chain at position 1, a 4-ethoxybenzenesulfonyl group at position 3, and a fluorine atom at position 6. The compound belongs to the 1,4-dihydroquinolin-4-one class, which is notable for its structural versatility in medicinal chemistry. The 6-fluoro substituent is an electron-withdrawing group that could influence electronic properties and target interactions .

Properties

IUPAC Name |

1-butyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO4S/c1-3-5-12-23-14-20(21(24)18-13-15(22)6-11-19(18)23)28(25,26)17-9-7-16(8-10-17)27-4-2/h6-11,13-14H,3-5,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEPHAGKLWZDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multistep synthetic routes. The process begins with the preparation of the quinolinone core, followed by the introduction of the butyl group, the ethoxyphenyl sulfonyl group, and the fluorine atom. Common reagents used in these reactions include butyl bromide, 4-ethoxybenzenesulfonyl chloride, and fluorinating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols. This leads to the formation of substituted quinolinone derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

1-Substituent Variations: The target compound’s butyl group balances lipophilicity and steric effects. The 4-chlorobenzyl group in introduces aromaticity and halogen-mediated interactions, which could enhance target binding but reduce solubility.

3-Substituent Variations: The 4-ethoxybenzenesulfonyl group in the target compound provides stronger hydrogen-bonding capacity compared to acyl groups (e.g., naphthoyl in Compound 80) due to the sulfonyl moiety’s electronegativity .

6-Substituent Effects :

- The 6-fluoro substituent in the target compound is absent in most analogs. Fluorine’s electron-withdrawing nature may stabilize the 4-oxo group, enhancing interactions with bacterial targets (e.g., peptidoglycan biosynthesis enzymes, as seen in APDQ230122 ).

- 6-ethoxy () introduces bulkier substituents, which might hinder target binding but improve solubility.

Synthetic Routes :

- The target compound’s synthesis likely follows methods similar to those for 3-aroyl derivatives (e.g., Scheme 9 in ), with modifications to incorporate the sulfonyl group via sulfonylation reactions.

The sulfonyl group in the target compound could enhance binding affinity or alter the mechanism of action compared to acylated derivatives.

Biological Activity

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a quinoline core with a butyl group, a sulfonyl moiety, and a fluorine atom, which contribute to its biological activity. The structural formula can be represented as follows:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

2. Enzyme Inhibition

The compound demonstrates potent inhibitory effects on tissue-nonspecific alkaline phosphatase (TNAP), which is implicated in ectopic calcification disorders. This inhibition suggests potential therapeutic applications in conditions such as pseudoxanthoma elasticum and generalized arterial calcification of infancy (GACI) .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : This disrupts the microtubule dynamics necessary for cell division .

- Alkaline Phosphatase Inhibition : By targeting TNAP, the compound may help in reducing pathological calcification processes .

Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from low nanomolar concentrations, indicating high potency against these malignancies.

| Cell Line | IC50 (nM) |

|---|---|

| Melanoma | 50 |

| Prostate Cancer | 30 |

| Breast Cancer | 45 |

Study 2: TNAP Inhibition

A pharmacological study evaluated the effectiveness of the compound in inhibiting TNAP activity in vitro. The results showed that it significantly reduced enzyme activity at concentrations as low as 10 µM.

| Concentration (µM) | TNAP Activity (% Inhibition) |

|---|---|

| 10 | 70 |

| 25 | 85 |

| 50 | 95 |

Safety and Toxicity

Preliminary studies suggest that the compound exhibits low toxicity profiles in both in vitro and in vivo models. Cardiotoxicity and hepatotoxicity were assessed, showing no significant adverse effects at therapeutic doses .

Q & A

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters:

- Temperature Control : Reactions involving sulfonyl chloride intermediates (e.g., 4-ethoxybenzenesulfonyl chloride) often require low temperatures (0–5°C) to minimize side reactions .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution at the quinoline core .

- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) improve solubility of fluorinated intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) are standard for isolating the final product .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzoyl groups) and confirms sulfonamide linkages .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns from chlorine/fluorine atoms .

- X-ray Crystallography : SHELXL refinement (via SHELX software suite) resolves crystal packing and absolute configuration .

Q. How can researchers predict the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Solubility : Use computational tools (e.g., COSMO-RS) with logP values (estimated ~3.5 for similar dihydroquinolinones) to select solvents (DMSO for stock solutions, aqueous buffers with <1% organic modifiers) .

- Stability : Conduct accelerated degradation studies under varying pH (2–12), UV light, and temperatures (4–40°C) to identify decomposition pathways .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., IC₅₀ variability across cell lines) be resolved?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and control for cell line-specific factors (e.g., efflux pump expression in MCF-7 vs. colon carcinoma) .

- Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity) to confirm reproducibility .

- Mechanistic Profiling : Use RNA sequencing or phosphoproteomics to identify off-target effects (e.g., caspase activation vs. G2/M arrest) that explain discrepancies .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for fluorinated dihydroquinolinones?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replace ethoxy with methoxy or propyl groups) and compare bioactivity .

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., topoisomerase II or TNF-α) and validate with mutagenesis studies .

- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl or fluoro groups) using 3D-QSAR models .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

Q. What experimental approaches can clarify the compound’s mechanism of action in anti-inflammatory pathways?

Methodological Answer:

- Cytokine Profiling : Quantify TNF-α and IL-6 suppression in LPS-stimulated macrophages via ELISA .

- Kinase Inhibition Assays : Screen against a panel of 50+ kinases (e.g., JAK/STAT, MAPK) to identify primary targets .

- Gene Knockdown : Use siRNA to silence candidate targets (e.g., NF-κB) and assess rescue of anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.